molecular formula C16H14IN B14345059 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole CAS No. 94769-48-9

9-(But-1-EN-1-YL)-3-iodo-9H-carbazole

Cat. No.: B14345059
CAS No.: 94769-48-9
M. Wt: 347.19 g/mol
InChI Key: NPBLSXHASQPDSA-UHFFFAOYSA-N
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Description

9-(But-1-EN-1-YL)-3-iodo-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the but-1-en-1-yl and iodo substituents on the carbazole core enhances its reactivity and potential utility in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the carbazole core. This can be achieved through various methods, including the cyclization of biphenylamine derivatives.

    Alkenylation: The but-1-en-1-yl group is introduced through a palladium-catalyzed Heck reaction, where the iodo-carbazole reacts with but-1-ene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(But-1-EN-1-YL)-3-iodo-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydrogen or alkyl groups.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

9-(But-1-EN-1-YL)-3-iodo-9H-carbazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to biological effects.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(But-1-EN-1-YL)-3-iodo-9H-carbazole is unique due to the presence of both the but-1-en-1-yl and iodo substituents on the carbazole core. This combination enhances its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

94769-48-9

Molecular Formula

C16H14IN

Molecular Weight

347.19 g/mol

IUPAC Name

9-but-1-enyl-3-iodocarbazole

InChI

InChI=1S/C16H14IN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h3-11H,2H2,1H3

InChI Key

NPBLSXHASQPDSA-UHFFFAOYSA-N

Canonical SMILES

CCC=CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31

Origin of Product

United States

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